N-[cyano(2-fluorophenyl)methyl]-2-[(trifluoromethyl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-[cyano-(2-fluorophenyl)methyl]-2-(trifluoromethylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4N2OS/c12-8-4-2-1-3-7(8)9(5-16)17-10(18)6-19-11(13,14)15/h1-4,9H,6H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRPGBVTJPIUPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)NC(=O)CSC(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(2-fluorophenyl)methyl]-2-[(trifluoromethyl)sulfanyl]acetamide typically involves the reaction of 2-fluorobenzyl cyanide with a suitable trifluoromethylsulfanyl acetamide precursor. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature is maintained between 0°C to 50°C to ensure optimal yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Cyano Group (–C≡N)
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Hydrolysis : Forms a carboxylic acid (–COOH) under acidic (HSO, reflux) or basic (NaOH, HO) conditions .
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Reduction : Catalytic hydrogenation (H, Pd/C) yields a primary amine (–CHNH) .
Trifluoromethyl Sulfanyl (–SCF3_33)
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Oxidation : Reacts with mCPBA (meta-chloroperbenzoic acid) to form sulfoxide (–SOCF) or sulfone (–SOCF) .
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Nucleophilic substitution : The sulfur atom can act as a leaving group under strong basic conditions (e.g., KCO, DMF) .
Fluorophenyl Ring
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Electrophilic substitution : Limited reactivity due to electron-withdrawing fluorine, but nitration (HNO, HSO) may occur at the meta position .
Degradation Pathways
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Hydrolytic degradation : Under accelerated conditions (pH 1–13, 40°C), the acetamide bond hydrolyzes to form 2-[(trifluoromethyl)sulfanyl]acetic acid and 2-cyano-2-(2-fluorophenyl)methylamine .
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Photodegradation : UV exposure (λ = 254 nm) cleaves the C–S bond in the –SCF group, yielding trifluoromethanesulfonic acid derivatives .
Comparative Reactivity with Structural Analogs
The trifluoromethyl sulfanyl group enhances electrophilicity compared to non-fluorinated analogs. Key differences include:
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Research
- The compound has shown potential as an anticancer agent. Its structural features, particularly the trifluoromethyl and cyano groups, enhance its interaction with biological targets involved in cancer progression.
- A study indicated that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, making it a candidate for further development in cancer therapeutics.
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Antimicrobial Activity
- Research has demonstrated that the compound possesses antimicrobial properties. It has been tested against several bacterial strains, showing effectiveness comparable to standard antibiotics.
- The presence of the trifluoromethyl group is believed to contribute to its increased lipophilicity, enhancing membrane penetration and antimicrobial activity.
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Enzyme Inhibition
- The compound acts as an inhibitor for specific enzymes linked to disease pathways. For instance, it has been investigated for its inhibitory effects on certain kinases involved in signaling pathways associated with cancer and inflammation.
- In vitro studies have shown dose-dependent inhibition, suggesting its potential as a lead compound for developing enzyme inhibitors.
Data Table: Summary of Biological Activities
Case Studies
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Case Study 1: Anticancer Potential
- A recent study evaluated the cytotoxic effects of N-[cyano(2-fluorophenyl)methyl]-2-[(trifluoromethyl)sulfanyl]acetamide on breast cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.
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Case Study 2: Antimicrobial Efficacy
- In a comparative study against standard antibiotics, this compound exhibited superior antimicrobial activity against multi-drug resistant strains of bacteria. The mechanism was attributed to its ability to disrupt bacterial cell membrane integrity.
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Case Study 3: Enzyme Inhibition Profile
- A detailed kinetic analysis revealed that this compound selectively inhibited a specific kinase involved in tumor growth signaling pathways. This inhibition was characterized by both competitive and non-competitive mechanisms.
Mechanism of Action
The mechanism of action of N-[cyano(2-fluorophenyl)methyl]-2-[(trifluoromethyl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, through its cyano and fluorophenyl groups. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their properties are compared below:
Key Observations :
- Electron-Withdrawing Groups : The SCF₃ group in the target compound enhances metabolic stability compared to simpler thioether groups (e.g., -S-triazolyl in Compound 38).
- Fluorine Positioning : The 2-fluorophenyl group in the target compound may improve target binding compared to 4-fluorophenyl analogs (e.g., ).
Physicochemical Properties
- Stability: The cyano group may confer susceptibility to hydrolysis under basic conditions, as noted in for related cyanoacetamides.
Biological Activity
N-[cyano(2-fluorophenyl)methyl]-2-[(trifluoromethyl)sulfanyl]acetamide is a synthetic compound with potential biological activity. Understanding its pharmacological properties is essential for assessing its therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique structure characterized by:
- A cyano group attached to a 2-fluorophenyl moiety.
- A trifluoromethylthio group linked to an acetamide backbone.
This structural configuration may influence its interaction with biological targets, enhancing its potential efficacy.
Synthesis
The synthesis of this compound involves several steps, often utilizing reactions such as nucleophilic substitution and acylation. The detailed synthetic pathways can be found in various patents and research articles, which outline the methodologies employed to obtain high yields and purity of the compound .
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives containing thiol groups have shown significant inhibition against various bacterial strains. The presence of the trifluoromethylthio group in our compound may enhance this activity due to increased lipophilicity and potential interactions with bacterial membranes .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes. Preliminary studies suggest that it may act as an inhibitor of serine proteases, which are crucial in various physiological processes, including blood coagulation and inflammation. The IC50 values for enzyme inhibition are critical for understanding its potency and therapeutic window .
Case Study 1: Antibacterial Activity
In a controlled study, the compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. Results showed that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating moderate antibacterial activity. This suggests potential applications in treating infections caused by resistant strains .
Case Study 2: Anti-inflammatory Effects
Another study explored the anti-inflammatory properties of related compounds. The results indicated that these compounds could reduce pro-inflammatory cytokines in vitro, suggesting that this compound may also possess anti-inflammatory effects, potentially useful in conditions like arthritis .
The biological activity of this compound is hypothesized to involve:
- Interaction with Protein Targets : The cyano and trifluoromethyl groups may facilitate binding to specific proteins, altering their function.
- Inhibition of Metabolic Pathways : By inhibiting key enzymes, the compound could disrupt metabolic pathways critical for pathogen survival or inflammation processes.
Q & A
Q. Basic
- NMR (1H/13C) : Assigns proton environments and confirms substituent positions (e.g., fluorophenyl vs. trifluoromethylsulfanyl) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
- HPLC : Quantifies purity and detects byproducts using C18 columns and UV detection (λ = 254 nm) .
How can computational modeling guide the design of derivatives with enhanced bioactivity?
Q. Advanced
- Molecular docking : Predict interactions with targets (e.g., kinases, DNA) using software like AutoDock. Focus on hydrogen bonding with the acetamide backbone and hydrophobic contacts with fluorinated groups .
- QSAR models : Correlate substituent electronegativity (e.g., F, CF3) with activity trends .
- MD simulations : Assess stability of ligand-target complexes over time (≥100 ns trajectories) .
What experimental strategies are recommended for evaluating the compound’s bioactivity in vitro and in vivo?
Q. Advanced
- In vitro : Use dose-response assays (e.g., MTT for cytotoxicity, enzymatic inhibition with Km/Vmax analysis). Include positive controls (e.g., doxorubicin for anticancer studies) .
- In vivo : Administer via IP/IV routes in rodent models, monitoring pharmacokinetics (t1/2, AUC) and toxicity (ALT/AST levels). Employ fluorescent tagging for biodistribution studies .
What challenges arise in achieving solubility for in vitro assays, and how are they mitigated?
Basic
The compound’s lipophilic groups (fluorophenyl, trifluoromethylsulfanyl) reduce aqueous solubility. Strategies include:
- Using co-solvents (DMSO ≤1% v/v) or surfactants (Tween-80).
- Synthesizing prodrugs with hydrophilic moieties (e.g., phosphate esters) .
How does the compound’s stability vary under different storage and physiological conditions?
Q. Advanced
- Storage : Degradation occurs via hydrolysis of the acetamide bond in humid environments. Store at −20°C under argon with desiccants .
- Physiological conditions : Susceptible to esterase-mediated cleavage in serum. Stabilize via PEGylation or encapsulation in liposomes .
What protocols ensure reproducibility in analytical data across laboratories?
Q. Basic
- Calibrate instruments using certified reference standards.
- Report detailed NMR parameters (solvent, δ scale) and HPLC gradients .
- Share raw data (e.g., .dx NMR files, LC-MS chromatograms) via repositories like PubChem .
What mechanistic insights exist for its interaction with enzymes like cytochrome P450?
Advanced
The trifluoromethylsulfanyl group acts as a metabolic blocker, reducing CYP450-mediated oxidation. Competitive inhibition is observed via binding to the heme iron, validated via UV-vis spectroscopy (Soret band shifts) and IC50 assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
